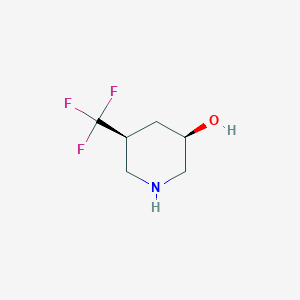
4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a pyrimidine derivative, which is a class of compounds known for their presence in various pharmaceutical applications due to their nitrogen-containing heterocyclic structure. Pyrimidine derivatives have been extensively studied for their potential in medicinal chemistry, particularly as anticancer agents and in the development of materials with desirable electronic properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, coupling reactions, and cyclization steps. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a related compound, was achieved through a two-step process starting from 2,4,6-trichloropyrimidine, which included nucleophilic substitution and coupling reactions . Similarly, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involved cyclization, chlorination, and nucleophilic substitution steps . These methods could potentially be adapted for the synthesis of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity and material properties. X-ray diffraction studies have been used to confirm the structures of synthesized compounds, such as 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, revealing significant intermolecular interactions that contribute to the stability of the crystal packing . Similarly, the structure of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was characterized by single-crystal X-ray diffraction, which showed a planar conformation for the molecule . These structural characterizations are essential for understanding the properties of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are important for their functionalization and application in different fields. For example, the reactivity of the carbonyl group in fluoro pyrimidine-4-ones was studied, leading to the synthesis of 4-substituted pyrimidines . The chemical reactivity of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine could be explored in a similar manner to generate novel compounds with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the synthesis of a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines revealed distinct absorption and emission wavelengths controlled by the donor effect of the terminal aryl groups . The electronic properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives were tuned to improve charge transfer materials, demonstrating the potential of pyrimidine derivatives in electronic applications . The study of the physical and chemical properties of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine could lead to insights into its potential uses in pharmaceuticals or materials science.
Applications De Recherche Scientifique
Structural and Electronic Properties
Structural Parameters and Nonlinear Optical Properties : Thiopyrimidine derivatives, closely related to 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine, have been studied for their structural parameters and nonlinear optical (NLO) properties. These compounds show promising applications in medicine and NLO fields. The study utilized density functional theory (DFT) to analyze vibrational aspects, natural bonding orbital (NBO) analysis for non-covalent interactions, and time-dependent DFT (TDDFT) for photophysical properties, indicating significant NLO character suitable for optoelectronic applications (Hussain et al., 2020).
Quantum Chemical Investigations for Charge Transfer Materials : The derivative 4,6-di(thiophen-2-yl)pyrimidine has been investigated for its electronic, photophysical, and charge transfer properties. These studies aimed to improve intra-molecular charge transfer and reduce the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), making them potentially better or comparable to existing materials in electronic applications (Irfan, 2014).
Potential Applications in Sensing and Medical Fields
ICT-Based Sensor Properties : A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which are structurally similar to the compound , were synthesized and showed distinct absorption and emission wavelengths. These properties suggest potential use as polarity or proton sensors due to their intramolecular charge transfer (ICT) and basic characteristics (Muraoka, Obara, & Ogawa, 2016).
Antihypertensive Activity : Research on dihydropyrimidine derivatives has demonstrated a range of biological activities, including antihypertensive effects. These studies highlight the structural-activity relationship essential for designing biologically active molecules with improved efficacy and reduced side effects (Rana, Kaur, & Kumar, 2004).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit potent inhibitory activity against the fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Fgfr inhibitors generally work by binding to the fibroblast growth factors, causing the receptor to undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways .
Biochemical Pathways
Upon activation, FGFRs trigger several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate various biological processes such as organ development, cell proliferation and migration, and angiogenesis .
Result of Action
Fgfr inhibitors, in general, can inhibit cell proliferation and induce apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)15-9-16(20-11-19-15)21-10-14-3-1-2-8-18-14/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKFNPSWOAGRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC=NC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2519232.png)

![N-[3-(2-furyl)propyl]-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2519236.png)


![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)



